N'-[(3,4-dichlorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine
Overview
Description
N’-[(3,4-dichlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a dichlorophenyl group and a dimethylamino propyl chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3,4-dichlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,4-dichlorobenzyl chloride with N,N-dimethyl-1,3-propanediamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize the efficiency of the synthesis process. The final product is typically purified using techniques like distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(3,4-dichlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the dimethylamino group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
N’-[(3,4-dichlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Employed in the study of biochemical pathways and as a tool for investigating cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a pharmacological agent.
Industry: Utilized in the manufacture of specialty chemicals, polymers, and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(3,4-dichlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as altering cellular signaling pathways or inhibiting specific enzymatic reactions.
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-1,3-propanediamine
- N-(3-Dimethylamino)propyl methacrylamide
- 3-Dimethylaminopropylamine
Uniqueness
N’-[(3,4-dichlorophenyl)methyl]-N’-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine stands out due to its dichlorophenyl group, which imparts unique chemical properties and reactivity. This structural feature distinguishes it from other similar compounds, making it particularly valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
N'-[(3,4-dichlorophenyl)methyl]-N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29Cl2N3/c1-20(2)9-5-11-22(12-6-10-21(3)4)14-15-7-8-16(18)17(19)13-15/h7-8,13H,5-6,9-12,14H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXARNZRMUNZBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC(=C(C=C1)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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